1H-Pyrazole-5-carboxylic acid, 3-(4-methoxyphenyl)-, 2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazide
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The pyrazole ring is a five-membered aromatic heterocycle, consisting of two nitrogen atoms and three carbon atoms . The exact structure of the specific compound you mentioned would need to be determined through further analysis.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole compound would depend on its exact structure. For example, the compound “5-(4-methoxyphenyl)isoxazole-3-carboxylic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 461.1±40.0 °C at 760 mmHg, and a molar refractivity of 54.8±0.3 cm3 .Scientific Research Applications
Pyrazole derivatives have a wide range of applications in various scientific fields :
- Medicinal Chemistry and Drug Discovery : Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They have been the focus of many techniques due to their frequent use in the synthesis of bioactive chemicals .
- Agrochemistry : Pyrazoles are used in the development of new agrochemicals .
- Coordination Chemistry : Pyrazoles can act as ligands in coordination compounds .
- Organometallic Chemistry : Pyrazoles can form organometallic compounds .
The synthesis of pyrazole derivatives can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .
Future Directions
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-12H,1-4H3,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFUWEBOUKIKRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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